molecular formula C12H13ClN2O B8571525 2-chloro-1-(oxan-2-yl)benzimidazole

2-chloro-1-(oxan-2-yl)benzimidazole

Cat. No.: B8571525
M. Wt: 236.70 g/mol
InChI Key: GJCNWQGFJJIYBA-UHFFFAOYSA-N
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Description

2-Chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole is a chemical compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a benzimidazole core and a tetrahydropyran ring, makes it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(oxan-2-yl)benzimidazole typically involves the reaction of 2-chlorobenzimidazole with tetrahydropyran under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of tetrahydropyran-substituted benzimidazole.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-Chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-(oxan-2-yl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

2-Chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole is unique due to its specific combination of a benzimidazole core and a tetrahydropyran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-chloro-1-(oxan-2-yl)benzimidazole

InChI

InChI=1S/C12H13ClN2O/c13-12-14-9-5-1-2-6-10(9)15(12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2

InChI Key

GJCNWQGFJJIYBA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC=C3N=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 10 l reactor is charged, under argon and with stirring, with 2.5 l of THF, 180 g of 2-chlorobenzimidazole (1.18 mol) and 325 ml of 3,4-dihydro-2H-pyran (6.56 mol, 3 eq.). The reactor is heated until dissolution occurs (temperature of the mixture: 40° C.). Then 6.3 g of para-toluenesulphonic acid (0.033 mol, 0.028 eq.) are introduced. The temperature is held at between 49 and 52° C. for 2.5 h. Cooling takes place at 12° C. and 7.65 g of sodium methoxide (0.142 mol, 0.12 eq.) are added, with stirring maintained for a total time of 15 min. The temperature is then taken to 18° C., 5 l of n-heptane are added, and the whole mixture is filtered on 300 g of Clarcel FLO-M, the retentate being washed with 5 l of n-heptane. The filtrate is concentrated to dryness under reduced pressure to give 292.6 g of 2-chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole in the form of a slightly yellow oil (quantitative yield). 1H NMR (400 MHz, DMSO-d6): 1.42 to 2.01 (m, 5H); 2.21 to 2.34 (m, 1H); 3.69 to 3.78 (m, 1H); 4.12 (d, J=11.4 Hz, 1H); 5.72 (dd, J=2.4 and 11.2 Hz, 1H); 7.22 to 7.34 (m, 2H); 7.82 (d. J=72 Hz, 1H); 7.78 (d, J=7.2 Hz, 1H).
Name
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
catalyst
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four

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